N-[3-(benzotriazol-1-yl)-2-hydroxypropyl]-N-(3-nitrophenyl)benzenesulfonamide
Description
N-[3-(benzotriazol-1-yl)-2-hydroxypropyl]-N-(3-nitrophenyl)benzenesulfonamide is a complex organic compound that features a benzotriazole moiety, a hydroxypropyl group, a nitrophenyl group, and a benzenesulfonamide group
Properties
IUPAC Name |
N-[3-(benzotriazol-1-yl)-2-hydroxypropyl]-N-(3-nitrophenyl)benzenesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H19N5O5S/c27-18(14-24-21-12-5-4-11-20(21)22-23-24)15-25(16-7-6-8-17(13-16)26(28)29)32(30,31)19-9-2-1-3-10-19/h1-13,18,27H,14-15H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KYUGRBSYVSQSHM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)S(=O)(=O)N(CC(CN2C3=CC=CC=C3N=N2)O)C4=CC(=CC=C4)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H19N5O5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
453.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[3-(benzotriazol-1-yl)-2-hydroxypropyl]-N-(3-nitrophenyl)benzenesulfonamide typically involves the following steps:
Formation of the Benzotriazole Moiety: Benzotriazole can be synthesized by the cyclization of o-phenylenediamine with nitrous acid.
Attachment of the Hydroxypropyl Group: The hydroxypropyl group can be introduced via a nucleophilic substitution reaction using an appropriate halohydrin.
Formation of the Nitrophenyl Group: The nitrophenyl group can be introduced through nitration of aniline derivatives.
Formation of the Benzenesulfonamide Group: The benzenesulfonamide group can be introduced by reacting the corresponding sulfonyl chloride with an amine.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
N-[3-(benzotriazol-1-yl)-2-hydroxypropyl]-N-(3-nitrophenyl)benzenesulfonamide can undergo various types of chemical reactions, including:
Oxidation: The hydroxypropyl group can be oxidized to form a carbonyl group.
Reduction: The nitro group can be reduced to an amine group.
Substitution: The benzotriazole moiety can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Common reducing agents include hydrogen gas with a palladium catalyst and sodium borohydride.
Substitution: Nucleophilic substitution reactions can be carried out using bases such as sodium hydroxide or potassium carbonate.
Major Products Formed
Oxidation: Formation of a carbonyl derivative.
Reduction: Formation of an amine derivative.
Substitution: Formation of various substituted benzotriazole derivatives.
Scientific Research Applications
N-[3-(benzotriazol-1-yl)-2-hydroxypropyl]-N-(3-nitrophenyl)benzenesulfonamide has several scientific research applications:
Medicinal Chemistry: It can be used as a scaffold for the development of new drugs with potential anticancer, antibacterial, and antiviral activities.
Material Sciences: It can be used in the development of corrosion inhibitors, UV filters, and materials for solar and photovoltaic cells.
Organic Synthesis: It serves as a versatile intermediate for the synthesis of various heterocyclic compounds and other complex molecules.
Mechanism of Action
The mechanism of action of N-[3-(benzotriazol-1-yl)-2-hydroxypropyl]-N-(3-nitrophenyl)benzenesulfonamide involves its interaction with biological targets through non-covalent interactions such as hydrogen bonding and π-π stacking. These interactions enable the compound to bind to enzymes and receptors, thereby modulating their activity. The specific molecular targets and pathways involved would depend on the particular application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
- N-(benzotriazol-1-yl)-N-(3-nitrophenyl)benzenesulfonamide
- N-(benzotriazol-1-yl)-N-(2-hydroxypropyl)benzenesulfonamide
- N-(benzotriazol-1-yl)-N-(3-nitrophenyl)benzenesulfonamide
Uniqueness
N-[3-(benzotriazol-1-yl)-2-hydroxypropyl]-N-(3-nitrophenyl)benzenesulfonamide is unique due to the presence of both the hydroxypropyl and nitrophenyl groups, which confer distinct chemical and biological properties
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
